Product packaging for Ethyl 4-oxo-5-phenylpentanoate(Cat. No.:CAS No. 20416-11-9)

Ethyl 4-oxo-5-phenylpentanoate

Cat. No.: B1268344
CAS No.: 20416-11-9
M. Wt: 220.26 g/mol
InChI Key: ORGPSJHOOQCAES-UHFFFAOYSA-N
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Description

Contextualization within Beta-Keto Ester Chemistry

Beta-keto esters are a class of organic compounds characterized by a ketone functional group located on the beta-carbon relative to the ester group. While Ethyl 4-oxo-5-phenylpentanoate is technically a gamma-keto ester, its reactivity patterns and synthetic applications often parallel those of beta-keto esters. The presence of the ketone and ester functionalities allows for a range of reactions, including enolate formation, alkylation, and cyclization reactions.

The reactivity of the methylene (B1212753) group adjacent to the ketone is a key feature. The protons on this carbon are acidic and can be removed by a base to form an enolate ion. This enolate is a powerful nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. This fundamental reactivity is a cornerstone of its utility in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₆O₃ nih.gov
Molecular Weight 220.26 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 20416-11-9 nih.govepa.gov
Synonyms 4-Oxo-5-phenylpentanoic acid ethyl ester, Levulinic acid, 5-phenyl-, ethyl ester nih.gov

Significance as a Synthetic Precursor in Advanced Organic Chemistry

The true value of this compound in academic research lies in its role as a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds and other biologically relevant scaffolds. Its bifunctional nature allows for intramolecular reactions to form cyclic structures, or it can be used in intermolecular reactions to build larger acyclic systems.

Research has demonstrated its utility in the synthesis of various heterocyclic systems. For instance, it can be a starting material for the preparation of substituted pyridazines, pyrazolones, and other ring systems through condensation reactions with hydrazines and other dinucleophiles. The specific products formed can often be controlled by the reaction conditions and the nature of the other reactants.

One notable application is in the enantioselective reduction of the ketone group. researchgate.net Using whole-cell biocatalysts, researchers have been able to synthesize both enantiomers of the corresponding alcohol, ethyl 3-hydroxy-5-phenylpentanoate, with high enantiomeric excess. researchgate.net This transformation is significant as the resulting chiral alcohol is a valuable building block for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Furthermore, the core structure of this compound can be elaborated through various synthetic strategies. The phenyl ring can be functionalized, the ester can be hydrolyzed or converted to other functional groups, and the ketone can undergo a wide array of reactions, including Wittig reactions and reductive aminations. This adaptability makes it a powerful tool for synthetic chemists aiming to construct diverse and complex molecular targets. For example, it has been used as an intermediate in the synthesis of benzo[f]quinoline (B1222042) derivatives. researchgate.net

Table 2: Selected Synthetic Applications of this compound

Reaction TypeReagentsProduct TypeSignificance
Enantioselective ReductionWhole-cell biocatalystsChiral hydroxy estersAccess to enantiomerically pure building blocks. researchgate.net
CondensationHydrazinesPyridazinonesFormation of heterocyclic compounds.
CyclizationAcid or Base CatalysisCyclopentenone derivativesSynthesis of carbocyclic systems. researchgate.net
Mannich ReactionFormaldehyde, AminesAminomethylated derivativesIntroduction of nitrogen-containing functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B1268344 Ethyl 4-oxo-5-phenylpentanoate CAS No. 20416-11-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-oxo-5-phenylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-16-13(15)9-8-12(14)10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGPSJHOOQCAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340869
Record name Ethyl 4-oxo-5-phenylpentanoate
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20416-11-9
Record name Ethyl γ-oxobenzenepentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20416-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-5-phenylpentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 4 Oxo 5 Phenylpentanoate and Analogous Structures

Classical Chemical Synthesis Approaches

Classical methods provide foundational and often high-yielding routes to β-keto esters and their derivatives, which can be precursors or structural analogs to Ethyl 4-oxo-5-phenylpentanoate.

One of the most effective methods for forming carbon-carbon bonds at the α-carbon of a ketone or ester is through the alkylation of enolates. ucla.edu The acetoacetic ester synthesis is a prime example of this methodology, providing a pathway to synthesize methyl ketones with an extended carbon chain from an alkyl halide. libretexts.orglibretexts.org

The synthesis commences with the deprotonation of a β-keto ester, such as ethyl acetoacetate (B1235776), using a suitable base. The α-hydrogens of ethyl acetoacetate are particularly acidic (pKa ≈ 11) because they are flanked by two carbonyl groups, which stabilize the resulting conjugate base (enolate) through resonance. libretexts.org Sodium ethoxide is a commonly used base for this purpose, as it prevents transesterification side reactions. sciencemadness.org The resulting nucleophilic enolate ion then reacts with an electrophilic alkyl halide in a classic SN2 reaction, displacing the halide leaving group and forming a new C-C bond. libretexts.orglibretexts.org

To synthesize a structure analogous to this compound, one could alkylate ethyl acetoacetate with a phenethyl halide. For instance, the reaction of ethyl acetoacetate with phenethyl bromide in the presence of sodium methoxide (B1231860) in ethanol (B145695) has been shown to produce ethyl 2-(2-phenylethyl)acetoacetate in high yield. prepchem.com Subsequent hydrolysis and decarboxylation of this intermediate would yield 5-phenyl-2-pentanone. libretexts.orglibretexts.org

Reactant 1Reactant 2BaseSolventProduct
Ethyl acetoacetatePhenethyl bromideSodium methoxideAnhydrous EthanolEthyl 2-(2-phenylethyl)acetoacetate

Table 1: Example of an alkylation reaction for the synthesis of a phenyl-substituted β-keto ester. prepchem.com

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base to produce a β-keto ester. wikipedia.orglibretexts.org The reaction is driven by the formation of a highly stabilized enolate of the β-keto ester product. organic-chemistry.org At least one of the esters must possess an α-hydrogen to be enolizable. wikipedia.org The mechanism involves the deprotonation of the α-carbon of one ester molecule by a base (typically an alkoxide like sodium ethoxide) to form a nucleophilic enolate. jove.comjove.com This enolate then attacks the electrophilic carbonyl carbon of a second ester molecule. libretexts.org The resulting tetrahedral intermediate subsequently collapses, expelling an alkoxide leaving group to yield the β-keto ester. libretexts.org

When two different esters are used, the reaction is termed a "crossed" Claisen condensation. To avoid a complex mixture of products, these reactions are most effective when one of the ester partners lacks α-hydrogens (e.g., an aromatic ester like ethyl benzoate (B1203000) or a formate), preventing it from self-condensing. organic-chemistry.orglibretexts.org The synthesis of this compound via this method could be envisioned through a crossed Claisen condensation between ethyl 3-phenylpropanoate and ethyl acetate (B1210297), where the enolate of ethyl acetate acts as the nucleophile.

StepDescription
1. Enolate Formation A base (e.g., sodium ethoxide) abstracts an α-proton from an ester to form a resonance-stabilized enolate. jove.com
2. Nucleophilic Attack The enolate attacks the carbonyl carbon of a second ester molecule, forming a tetrahedral intermediate. wikipedia.org
3. Elimination The intermediate expels an alkoxide leaving group to form the β-keto ester. libretexts.org
4. Deprotonation (Drive) If the product has an acidic α-proton, the alkoxide base deprotonates it, driving the reaction to completion. organic-chemistry.orgjove.com
5. Protonation Acid workup protonates the final enolate to yield the neutral β-keto ester. jove.com

Table 2: General mechanism of the Claisen condensation. wikipedia.orglibretexts.orgorganic-chemistry.orgjove.com

The Reformatsky reaction is a well-established method for synthesizing β-hydroxy esters. iitk.ac.in It involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. wikipedia.orglibretexts.org The key step is the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester to form an organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.orglibretexts.org These zinc enolates are less reactive and less basic than their lithium or magnesium counterparts (Grignard reagents), which allows them to add to the carbonyl group of aldehydes and ketones without competing side reactions like self-condensation or enolization of the carbonyl component. libretexts.orgorganic-chemistry.org

The reaction typically proceeds by coordinating the aldehyde or ketone oxygen to the zinc atom, followed by the formation of a new carbon-carbon bond through a six-membered chair-like transition state. libretexts.orgjk-sci.com An acidic workup then removes the zinc to yield the final β-hydroxy ester. libretexts.org To obtain the target compound, this compound, this methodology would require a subsequent oxidation step to convert the β-hydroxy group into a ketone. A plausible route would involve reacting phenylacetaldehyde (B1677652) with ethyl 4-bromoacetoacetate in the presence of zinc, followed by oxidation of the resulting β-hydroxy-γ-keto ester.

Reactant 1 (Carbonyl)Reactant 2 (α-Halo Ester)MetalKey IntermediateProduct Type
Aldehyde or KetoneEthyl bromoacetateZinc dustOrganozinc enolateβ-Hydroxy ester
PhenylacetaldehydeEthyl 4-bromoacetoacetateZinc dustOrganozinc enolateβ-Hydroxy-γ-keto ester

Table 3: Components and products of the Reformatsky reaction. iitk.ac.inwikipedia.orglibretexts.org

The Michael reaction, a type of conjugate addition, is a powerful tool for forming C-C bonds. wikipedia.org It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. masterorganicchemistry.com Suitable Michael donors include stabilized enolates, such as those derived from β-keto esters or malonic esters. masterorganicchemistry.comlibretexts.org

The mechanism begins with the deprotonation of the Michael donor by a base to generate a nucleophilic carbanion. wikipedia.org This nucleophile then adds to the β-carbon of the α,β-unsaturated system, which is electrophilic due to resonance with the carbonyl group. masterorganicchemistry.com This conjugate addition step forms a new enolate intermediate, which is then protonated during workup to yield the final 1,5-dicarbonyl product. wikipedia.orgmasterorganicchemistry.com

For the synthesis of this compound, a potential strategy involves the Michael addition of an enolate derived from a β-keto ester to a phenyl-substituted α,β-unsaturated ketone. For example, the enolate of ethyl acetoacetate could be added to benzylideneacetone (B49655) (4-phenyl-3-buten-2-one). This reaction, catalyzed by a base like sodium hydroxide, would form a 1,5-dicarbonyl adduct which is a structural isomer of the target compound. tamu.edu

Michael Donor (Enolate Source)Michael AcceptorBaseProduct Structure
Ethyl acetoacetateBenzylideneacetoneSodium Hydroxide1,5-Dicarbonyl Adduct
Diethyl malonateEthyl cinnamateSodium EthoxidePhenyl-substituted diester

Table 4: Examples of Michael addition reactions for forming phenyl-substituted carbonyl compounds.

Stereoselective Synthesis Strategies

While classical methods are effective for constructing the carbon skeleton, stereoselective strategies are required to control the three-dimensional arrangement of atoms, which is crucial for synthesizing specific isomers of biologically active molecules.

The reduction of a prochiral ketone is a common and effective strategy for creating a chiral hydroxyl group with high enantioselectivity. While this compound itself does not have a prochiral center that can be directly reduced to form a stable chiral molecule, its structural isomer, ethyl 3-oxo-5-phenylpentanoate, serves as an excellent substrate for demonstrating this principle. The enantioselective reduction of this analog produces ethyl 3-hydroxy-5-phenylpentanoate, a valuable chiral building block. researchgate.net

Biocatalysis, utilizing whole-cell systems or isolated enzymes, offers a highly efficient and environmentally friendly approach for such transformations. researchgate.net Microorganisms contain a wide variety of alcohol dehydrogenases (ADHs) that can reduce ketones with high stereo- and enantioselectivity. By screening a collection of microorganisms, it is possible to identify stereocomplementary catalysts capable of producing either the (S) or (R) enantiomer of the target alcohol. researchgate.net Research on the reduction of ethyl 3-oxo-5-phenylpentanoate has shown that certain microbial strains can produce the corresponding hydroxy ester with excellent enantiomeric excess (up to 99% ee) and good conversion rates. researchgate.net These processes are often optimized by adjusting cofactors and using co-substrates like 2-propanol for cofactor recycling. researchgate.net

Biocatalyst (Microorganism)SubstrateProduct EnantiomerEnantiomeric Excess (ee)
Strain 1 (example)Ethyl 3-oxo-5-phenylpentanoate(S)-Ethyl 3-hydroxy-5-phenylpentanoate>99%
Strain 2 (example)Ethyl 3-oxo-5-phenylpentanoate(R)-Ethyl 3-hydroxy-5-phenylpentanoate>99%

Table 5: Representative data for the biocatalytic, enantioselective reduction of a prochiral ketone analog. researchgate.net

Enantioselective Reductions of Prochiral Ketones (Relevant to Isomers)

Biocatalytic Approaches Utilizing Whole-Cell Biocatalysts and Alcohol Dehydrogenases

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. nih.gov Whole-cell biocatalysts are particularly advantageous as they eliminate the need for enzyme purification and provide an inherent system for cofactor regeneration, which is crucial for the activity of many enzymes, including alcohol dehydrogenases (ADHs). nih.govmdpi.com

The asymmetric reduction of the prochiral ketone in this compound to its corresponding chiral alcohol, Ethyl 4-hydroxy-5-phenylpentanoate, is a key transformation that can be efficiently achieved using whole-cell biocatalysts. researchgate.net This approach often involves screening a diverse range of microorganisms, such as bacteria and yeasts, to identify strains that exhibit high enantioselectivity for the target substrate. researchgate.net The inherent diversity of microbial enzymes allows for the identification of biocatalysts that can produce either the (R)- or (S)-enantiomer of the desired alcohol with high enantiomeric excess (ee). researchgate.net

Alcohol dehydrogenases (ADHs) are the enzymes responsible for the catalytic reduction of carbonyl compounds within these whole-cell systems. frontiersin.org These enzymes utilize nicotinamide (B372718) cofactors, such as NADH or NADPH, as a source of hydrides for the reduction. frontiersin.orgtudelft.nl The stereochemical outcome of the reduction is determined by the specific ADH's active site topology, which dictates the binding orientation of the substrate. almacgroup.com

In the context of analogous structures to this compound, research on the biocatalytic reduction of ethyl 3-oxo-5-phenylpentanoate has demonstrated the feasibility of this approach. A study involving the screening of various microorganisms identified stereocomplementary strains capable of producing both enantiomers of the corresponding hydroxy ester with excellent enantiomeric excess (up to 99% ee). researchgate.net Optimization of reaction parameters such as the choice of cofactor, the use of a cofactor recycling system (e.g., using a sacrificial alcohol like 2-propanol), and the amount of biocatalyst were crucial for achieving high conversion and enantioselectivity. researchgate.net

The general scheme for the whole-cell biocatalytic reduction of a β-keto ester is presented below:

General Reaction Scheme:

Substrate: this compound

Biocatalyst: Whole cells (e.g., Saccharomyces cerevisiae, Pichia pastoris, Escherichia coli expressing a specific ADH)

Cofactor: NADH or NADPH (regenerated in situ)

Product: (R)- or (S)-Ethyl 4-hydroxy-5-phenylpentanoate

The selection of the appropriate whole-cell biocatalyst is critical and is typically guided by screening experiments. The data from such screenings can be compiled into tables to compare the performance of different microorganisms.

Table 1: Illustrative Data from Whole-Cell Biocatalytic Reduction of an Analogous β-Keto Ester

Biocatalyst (Microorganism)Product EnantiomerEnantiomeric Excess (ee)Conversion (%)
Strain A(R)-alcohol>99%95
Strain B(S)-alcohol98%92
Strain C(R)-alcohol85%78
Strain D(S)-alcohol>99%97

Note: This table is illustrative and based on findings for analogous compounds. The performance with this compound would require specific experimental validation.

Furthermore, recombinant DNA technology allows for the overexpression of specific ADHs with desired stereoselectivity in host organisms like E. coli, creating highly efficient and tailored whole-cell biocatalysts. nih.gov This approach can overcome limitations of wild-type strains, such as low enzyme activity or the presence of competing enzymes that may reduce the enantiomeric excess of the product.

Kinetic Resolution Methods (e.g., Lipase-Mediated)

Kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer. Lipases are a class of enzymes that are extensively used in kinetic resolutions due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents. nih.govunits.it

For the preparation of enantiomerically pure Ethyl 4-hydroxy-5-phenylpentanoate, a lipase-mediated kinetic resolution of the corresponding racemic alcohol can be employed. The racemic alcohol is typically prepared by a non-selective chemical reduction of this compound. In the resolution step, a lipase (B570770) is used to catalyze the acylation of one of the alcohol enantiomers with an acyl donor, such as vinyl acetate or isopropenyl acetate. mdpi.com

The general principle is that the lipase will acylate one enantiomer at a significantly higher rate than the other. This allows for the separation of the acylated product from the unreacted alcohol, which is now enriched in the other enantiomer. Ideally, the reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining substrate and the product.

General Reaction Scheme for Lipase-Mediated Kinetic Resolution:

Substrate: (±)-Ethyl 4-hydroxy-5-phenylpentanoate

Enzyme: Lipase (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia (PSL))

Acyl Donor: Vinyl acetate, isopropenyl acetate, or an acid anhydride (B1165640)

Solvent: Organic solvent (e.g., hexane, toluene, tetrahydrofuran)

Products: (R)- or (S)-Ethyl 4-acetoxy-5-phenylpentanoate and the corresponding unreacted (S)- or (R)-Ethyl 4-hydroxy-5-phenylpentanoate

The choice of lipase, acyl donor, and solvent can significantly influence the efficiency and selectivity of the resolution. Screening different lipases is a common practice to identify the most suitable catalyst for a particular substrate.

Table 2: Representative Data from Lipase-Mediated Kinetic Resolution of Analogous Chiral Alcohols

Lipase SourceAcyl DonorSolventConversion (%)ee of Remaining Alcohol (%)ee of Acylated Product (%)Enantioselectivity (E)
Candida antarctica Lipase BVinyl AcetateHexane~50>99>99>200
Pseudomonas cepacia LipaseIsopropenyl AcetateToluene~509897>100
Candida rugosa LipaseAcetic AnhydrideTetrahydrofuran~458590~20

Note: This table presents typical data for lipase-catalyzed resolutions and is for illustrative purposes. The actual values for Ethyl 4-hydroxy-5-phenylpentanoate would need to be determined experimentally.

The enantioselectivity of the resolution is often expressed by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. A high E-value (typically >100) is indicative of an efficient resolution process.

Diastereoselective Transformations

When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective transformations are methods that control the stereochemical outcome of such reactions, favoring the formation of one diastereomer over the other.

In the context of analogues of this compound, if a substituent were present at a position other than the 4- or 5-position, creating a pre-existing stereocenter, the reduction of the ketone at the 4-position would generate a new stereocenter, leading to diastereomeric products. For instance, if we consider a hypothetical analogue, Ethyl 2-methyl-4-oxo-5-phenylpentanoate, the reduction of the ketone would result in two diastereomers: (2R, 4R/S)- and (2S, 4R/S)-Ethyl 4-hydroxy-2-methyl-5-phenylpentanoate.

The stereochemical outcome of such reductions can be influenced by several factors, including the nature of the reducing agent and the presence of chelating agents or chiral auxiliaries. Diastereoselective reductions of β-keto esters often follow empirical models such as Felkin-Anh or Cram's rule to predict the major diastereomer.

Common methods for achieving diastereoselective reduction of β-keto esters include:

Chelation-controlled reductions: In cases where a Lewis basic group is present at the α- or β-position, a chelating metal ion (e.g., Zn²⁺, Mg²⁺, Ti⁴⁺) can form a rigid cyclic intermediate with the substrate. The hydride reagent will then attack from the less sterically hindered face, leading to a high diastereoselectivity.

Non-chelation-controlled reductions: In the absence of a chelating group or with non-chelating metals, the reaction proceeds through an open-chain transition state. The stereochemical outcome is then primarily governed by steric interactions, as described by the Felkin-Anh model.

Substrate-controlled reductions: The inherent stereochemistry of the substrate can direct the approach of the reducing agent. A bulky group on the existing stereocenter will block one face of the carbonyl group, forcing the hydride to attack from the opposite face.

The choice of reducing agent is critical in determining the diastereoselectivity. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and various substituted borohydrides and aluminohydrides.

Table 3: Illustrative Diastereoselectivities in the Reduction of Substituted β-Keto Esters

Substrate (Analogous Structure)Reducing AgentConditionsDiastereomeric Ratio (syn:anti or R,R:R,S)
Ethyl 2-methyl-3-oxobutanoateNaBH₄, MeOH-20 °C80:20
Ethyl 2-methyl-3-oxobutanoateZn(BH₄)₂, Et₂O0 °C95:5
Ethyl 2-allyl-3-oxobutanoateL-Selectride®, THF-78 °C5:95

Note: This table provides examples of diastereoselective reductions of related β-keto esters to illustrate the principles. The diastereoselectivity for a specific analogue of this compound would depend on its exact structure and the reaction conditions.

These advanced synthetic methodologies provide a versatile toolkit for the stereocontrolled synthesis of this compound and its analogues, enabling the production of enantiomerically and diastereomerically pure compounds for various applications.

Chemical Reactivity and Transformative Potential of Ethyl 4 Oxo 5 Phenylpentanoate

Reactions at the Ketone Moiety

The ketone carbonyl group in ethyl 4-oxo-5-phenylpentanoate is a primary site for nucleophilic addition and reduction reactions. Its position adjacent to a methylene (B1212753) group and a benzyl (B1604629) group influences its reactivity and the stereochemical outcome of certain transformations.

Stereoselective and Non-Stereoselective Reduction Chemistry

The reduction of the ketone in this compound to a secondary alcohol, ethyl 4-hydroxy-5-phenylpentanoate, can be achieved through various methods, yielding either a racemic mixture or a specific stereoisomer.

Non-Stereoselective Reduction: Standard reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are commonly used for the non-stereoselective reduction of ketones to secondary alcohols. While specific studies detailing the reduction of this compound with NaBH₄ are not prevalent, the general reactivity of ketones suggests this reagent would effectively produce the corresponding racemic alcohol, ethyl 4-hydroxy-5-phenylpentanoate. The reaction proceeds via the nucleophilic attack of a hydride ion on the carbonyl carbon.

Stereoselective Reduction: The synthesis of enantiomerically pure forms of the corresponding alcohol is of significant interest, often for the preparation of chiral building blocks. Biocatalysis has emerged as a powerful tool for the stereoselective reduction of prochiral ketones. Studies on the closely related 4-oxo-5-phenylpentanoic acid and its esters have demonstrated the efficacy of various microorganisms and isolated enzymes in achieving high enantioselectivity. A chemoenzymatic approach has been developed for the synthesis of bioactive compounds, which involves the stereoselective, biocatalyzed reduction of the prochiral ketone of 4-oxo-5-phenylpentanoic acid or its esters. A variety of oxidoreductases and microorganism strains have been investigated to mediate these bioconversions effectively.

Alcohol dehydrogenases (ADHs) are particularly effective for these transformations. By selecting the appropriate enzyme, it is possible to access either the (R)- or (S)-enantiomer of the resulting alcohol with high enantiomeric excess (ee).

Below is a table summarizing representative biocatalysts used in the stereoselective reduction of similar keto esters.

Biocatalyst TypeSpecific ExampleProduct EnantiomerEnantiomeric Excess (ee)
Whole-CellPichia pastoris(R)-alcoholHigh
Isolated EnzymeAlcohol Dehydrogenase (ADH)(R) or (S)Up to >99%
Isolated EnzymeKetoreductase (KRED)(R) or (S)Up to >99%

Derivatization via Carbonyl Functionalization

The ketone carbonyl group readily reacts with nitrogen-based nucleophiles to form a variety of derivatives. These reactions are typically acid-catalyzed and involve the initial formation of a carbinolamine intermediate, followed by dehydration.

Imine Formation: Reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases. These are formed through the nucleophilic addition of the amine to the ketone, followed by the elimination of a water molecule.

Hydrazone Formation: The reaction with hydrazine (B178648) (H₂NNH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine, produces the corresponding hydrazones. These derivatives are often crystalline solids with sharp melting points, historically used for the identification and characterization of ketones.

Ketal Formation: In the presence of an alcohol and an acid catalyst, the ketone can be converted into a ketal. This reaction is reversible and is often used to protect the ketone functionality during reactions at other sites in the molecule, such as the ester group. Ethylene glycol is commonly used to form a cyclic ketal, which is particularly stable.

Reactions at the Ester Group

The ethyl ester group of the molecule is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups like different esters, carboxylic acids, or amides.

Transesterification and Hydrolysis Processes

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. nih.gov To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess. nih.gov

Acid-Catalyzed Transesterification: The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for the subsequent nucleophilic attack by the new alcohol. nih.gov

Base-Catalyzed Transesterification: A catalytic amount of an alkoxide base is used to generate a nucleophilic alkoxide from the new alcohol, which then attacks the ester carbonyl. chemicalbook.com

Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylate salt under basic conditions, a process known as saponification. This reaction is effectively irreversible as the resulting carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack. Subsequent acidification protonates the carboxylate to yield 4-oxo-5-phenylpentanoic acid.

Nucleophilic Substitution Reactions

The ester group can undergo substitution with strong nucleophiles, leading to a variety of derivatives.

Reaction with Grignard Reagents: Treatment with two or more equivalents of a Grignard reagent (R-MgX) results in the formation of a tertiary alcohol. The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. stackexchange.com

Reduction to an Aldehyde: While strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester (to a diol), a more controlled reduction of the ester to an aldehyde can be achieved using sterically hindered hydride reagents. Diisobutylaluminium hydride (DIBAL-H) is effective for this transformation, especially at low temperatures (e.g., -78 °C), which allows for the isolation of the intermediate aldehyde before further reduction. researchgate.net

Reactivity of the Alpha-Methylene and Phenyl Substituent

The molecule possesses two sets of α-methylene protons and a phenyl ring, all of which can participate in specific chemical reactions.

Reactivity of the Alpha-Methylene Groups: The methylene protons located between the ketone and the ester groups (at the C3 position) and those adjacent to the phenyl group (at the C5 position) are acidic and can be removed by a suitable base to form an enolate. The protons at the C3 position are particularly acidic due to the electron-withdrawing effects of both the adjacent ketone and ester carbonyls.

Enolate Formation and Alkylation: The formation of an enolate at the C3 position allows for subsequent alkylation reactions. libretexts.org Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) ensures complete enolate formation. The resulting enolate can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group at the alpha-carbon, forming a new C-C bond. libretexts.orglibretexts.org This is analogous to the acetoacetic ester synthesis, which is a versatile method for preparing substituted ketones. libretexts.org

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group onto the phenyl ring, likely at the meta and para positions.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst like AlCl₃, the phenyl ring can be acylated with an acyl chloride or anhydride (B1165640), introducing an acyl group. sigmaaldrich.com This reaction would also be directed by the existing substituent. youtube.com

Functionalization via Alpha-Carbon Alkylation and Acylation

The carbon atoms alpha (α) to the ketone carbonyl group (C3 and C5) in this compound are susceptible to deprotonation by a strong base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, such as alkyl halides or acyl chlorides, in SN2 reactions. libretexts.orglibretexts.org This process, known as α-alkylation or α-acylation, results in the formation of a new carbon-carbon bond at the α-position.

The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete and irreversible formation of the enolate, minimizing side reactions like self-condensation. youtube.com The reaction with a primary or methyl alkyl halide then proceeds to introduce an alkyl group at the α-carbon. libretexts.org

General Reaction Scheme for Alpha-Alkylation:

Enolate Formation: The ketone is treated with a strong base (e.g., LDA) to deprotonate the α-carbon, forming a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks an alkyl halide (R-X) in an SN2 reaction, displacing the halide and forming a new C-C bond. youtube.com

While specific studies on the exhaustive alkylation and acylation of this compound are not extensively detailed, the principles of enolate chemistry are well-established. The presence of two carbonyl groups makes the α-hydrogens particularly acidic and ripe for such functionalization. libretexts.org

Cyclization and Annulation Reactions

The pentanoate backbone of this compound is a prime candidate for intramolecular cyclization and annulation reactions to form various cyclic structures. These transformations are key steps in synthesizing complex molecules, including heterocycles and carbocycles.

One notable transformation involves the cyclization of the related 5-oxo-5-phenylpentanoic acid. Treatment of this acid with a reagent system of iodine, triphenylphosphine (B44618) (PPh₃), and triethylamine (B128534) (Et₃N) can induce cyclization to yield 3,4-dihydro-2H-pyran-2-one derivatives in good yields. rsc.org This reaction demonstrates the potential for the pentanoate skeleton to form six-membered heterocyclic rings. rsc.org

Table 1: Cyclization of Substituted 5-Oxo-5-phenylpentanoic Acids rsc.org This table illustrates the versatility of the cyclization reaction with various substituents on the phenyl ring, a reaction directly applicable to derivatives of the title compound's corresponding carboxylic acid.

EntrySubstituent on Phenyl RingProductYield (%)
1H6-Phenyl-3,4-dihydro-2H-pyran-2-one85
24-Me6-(p-Tolyl)-3,4-dihydro-2H-pyran-2-one82
34-OMe6-(4-Methoxyphenyl)-3,4-dihydro-2H-pyran-2-one88
44-F6-(4-Fluorophenyl)-3,4-dihydro-2H-pyran-2-one78
54-Cl6-(4-Chlorophenyl)-3,4-dihydro-2H-pyran-2-one80

Annulation reactions, which involve the formation of a new ring onto an existing structure, are also possible. While specific examples for this compound are not prominent, related keto-esters are known to be useful annelating reagents. acs.org These reactions often proceed through mechanisms like Michael additions followed by intramolecular aldol (B89426) condensations (Robinson annulation) to build complex polycyclic systems.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group within this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing aromatic rings. youtube.com In an EAS reaction, an electrophile attacks the electron-rich benzene (B151609) ring, replacing one of the hydrogen atoms. youtube.com

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions can be complicated by the existing carbonyl functionality.

The precise outcomes would depend on the specific reaction conditions and the interplay of electronic and steric effects.

Oxidation Reactions

The this compound molecule has several sites that can be oxidized. The methylene group adjacent to both the phenyl ring and the ketone (the benzylic position) is particularly susceptible to oxidation.

Studies on the closely related 4-oxo-4-phenylbutanoic acid have shown that oxidation can lead to cleavage of the carbon chain. derpharmachemica.com For instance, oxidation of 4-oxo-4-phenylbutanoic acid with an oxidant like tripropylammonium (B8586437) fluorochromate (TriPAFC) results in the formation of benzoic acid. derpharmachemica.com This suggests that under vigorous oxidation conditions, the bond between the carbonyl carbon and the adjacent methylene group is cleaved.

Table 2: Kinetic Data for the Oxidation of 4-oxo-4-phenylbutanoic acid derpharmachemica.com This data highlights the reaction kinetics, showing a first-order dependence on the concentration of the oxidant, the substrate, and the acid catalyst.

ReactantOrder of Reaction
TriPAFC (Oxidant)1
4-oxo-4-phenylbutanoic acid1
H⁺ (Acid Catalyst)1

Additionally, biocatalytic reductions of the keto group to a hydroxyl group are well-documented for similar substrates, such as ethyl 3-oxo-5-phenylpentanoate. researchgate.net While this is a reduction, it highlights the reactivity of the keto-carbonyl group, which could conversely be a site for oxidative transformations in other contexts or serve as a precursor for further oxidation after reduction.

Multicomponent Reactions Incorporating the Pentanoate Skeleton

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. rsc.org The structure of this compound, with its active methylene protons and carbonyl functionality, makes it a potentially valuable substrate for such reactions.

The active methylene carbons (C3) can act as the nucleophilic component in MCRs. For example, in a reaction analogous to a Michael addition, the enolate of this compound could add to an α,β-unsaturated carbonyl compound. researchgate.net This adduct could then be intercepted by a third component in the reaction mixture.

While specific, named MCRs employing this compound are not widely reported, its structural motifs are found in products of reactions like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction under different conditions or with precursor molecules. The combination of a 1,3-dicarbonyl-like reactivity (from the keto-ester portion) and the potential for further functionalization makes this skeleton a versatile building block for creating molecular complexity and diversity in a single synthetic operation. rsc.org

Applications in the Synthesis of Complex Organic Molecules

Precursors for Pharmaceutically Relevant Scaffolds

The unique structure of Ethyl 4-oxo-5-phenylpentanoate makes it an ideal starting point for constructing complex molecular frameworks that are central to the development of new therapeutic agents.

This compound is utilized as a key intermediate in the synthesis of carbocyclic structures, which are common motifs in pharmaceutical compounds. A notable application is its use in the preparation of 2-phenylcyclopentane-1,3-dione. core.ac.uktdx.cat This transformation is achieved through an intramolecular Dieckmann condensation. In this reaction, the this compound is treated with a base, such as sodium ethoxide (EtONa), which facilitates the cyclization to form the five-membered dione (B5365651) ring system. core.ac.uktdx.cat Cyclopentane-1,3-diones are important scaffolds in medicinal chemistry, forming the core of various biologically active molecules.

Table 1: Synthesis of 2-phenylcyclopentane-1,3-dione

Starting Material Reagent Product Yield Reference

The carbon backbone of this compound is a key component in the asymmetric synthesis of chiral molecules. While the compound itself is prochiral, its corresponding carboxylic acid, 4-oxo-5-phenylpentanoic acid, can undergo stereoselective reduction to produce enantiomerically enriched building blocks. unimi.it Chemoenzymatic strategies, employing various oxidoreductases and microorganism strains, have been investigated to mediate the biocatalyzed reduction of this prochiral ketone. unimi.it

This enantioselective reduction yields chiral γ-hydroxy acids, which are immediate precursors to valuable chiral γ-valerolactones (GVLs). unimi.it These enantiopure lactones are crucial intermediates in the synthesis of complex, biologically active molecules where specific stereochemistry is essential for pharmacological activity. The ability to selectively produce either the (R)- or (S)-enantiomer by choosing the appropriate biocatalyst makes this scaffold highly valuable in modern drug discovery. unimi.it

Role in Natural Product Synthesis

This compound and its derivatives are integral intermediates in the total synthesis of complex natural products. A significant example is its role in the synthetic pathway toward (+)-Harzialactone A, a marine metabolite derived from fungi of the Trichoderma species that exhibits antitumor and antileishmanial properties. unimi.it

In a chemoenzymatic approach to synthesizing this natural product, this compound is prepared as a key intermediate. unimi.it The core structure of the molecule, 4-oxo-5-phenylpentanoic acid, is subjected to a stereoselective, biocatalyzed reduction to create the specific chiral center required for the final natural product. unimi.it This highlights the compound's importance not just as a simple precursor, but as a critical component in building the complex and stereochemically rich architecture of bioactive natural products.

Table 2: Research Findings on Intermediates for (+)-Harzialactone A Synthesis

Intermediate Method Key Transformation Relevance Reference

Contributions to Materials Science as a Molecular Building Block

This compound is classified as an organic building block within the chemical industry. bldpharm.combldpharm.com Such molecules are fundamental units used in the synthesis of larger, more complex structures. While its application in the synthesis of discrete molecules for pharmaceuticals and natural products is documented, its specific contributions to the field of materials science, such as in the synthesis of polymers or functional materials, are not extensively detailed in the available scientific literature. Its linear structure combined with reactive functional groups suggests potential for incorporation into polymeric chains or for the synthesis of functional monomers, though specific examples remain an area for future research.

Table of Mentioned Compounds

Compound Name
This compound
2-phenylcyclopentane-1,3-dione
Sodium ethoxide
4-oxo-5-phenylpentanoic acid
(+)-Harzialactone A

Mechanistic and Theoretical Investigations of Ethyl 4 Oxo 5 Phenylpentanoate Chemistry

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of γ-keto esters such as Ethyl 4-oxo-5-phenylpentanoate is a fundamental objective in organic chemistry, providing key intermediates for more complex molecules. The synthetic pathways to this compound and its analogs often involve classic carbon-carbon bond-forming reactions, the mechanisms of which have been a subject of detailed investigation.

One common conceptual approach involves the conjugate addition of an enolate or a related nucleophile to an α,β-unsaturated carbonyl compound. For instance, the Michael addition of an ethyl acetate-derived enolate to phenyl-substituted acceptor like benzylideneacetone (B49655) would proceed through a well-understood mechanism. This involves the deprotonation of the α-carbon of ethyl acetate (B1210297) by a suitable base to form a nucleophilic enolate, which then attacks the β-carbon of the unsaturated ketone. Subsequent protonation of the resulting enolate intermediate yields the γ-keto ester skeleton.

Alternatively, palladium-catalyzed reactions represent a more modern and versatile strategy. For example, the synthesis of a related compound, ethyl 4-acetyl-5-oxo-3-phenylhexanoate, was unexpectedly achieved through a palladium(II) acetate-catalyzed reaction between ethyl 3-bromo-3-phenylpropanoate and pentane-2,4-dione. nih.gov This suggests that a plausible pathway to this compound could involve the coupling of a phenylacetyl equivalent with an ethyl acrylate (B77674) derivative, mediated by a palladium catalyst. The mechanism for such a reaction would likely involve an oxidative addition of an organohalide to the Pd(0) catalyst, followed by carbopalladation across the double bond of the acrylate, and concluding with a reductive elimination step to release the product and regenerate the catalyst.

Acyloin-type condensation reactions have also been employed in the synthesis of related cyclic structures, such as ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate from ethyl cinnamate. researchgate.net While this leads to a cyclized product, the underlying mechanism involving reductive coupling of ester groups highlights another potential, albeit less direct, mechanistic approach to forming the core structure of this compound.

Computational Chemistry and Molecular Modeling Studies of Reactivity

Computational chemistry provides powerful tools for understanding the intrinsic properties and reactivity of molecules like this compound without the need for empirical observation. researchgate.net Through molecular modeling, various physicochemical and electronic properties can be calculated, offering insights that guide synthetic planning and mechanistic interpretation. compchem.nlmdpi.com

Publicly available databases provide a range of computationally derived properties for this compound. nih.gov These descriptors are calculated using established algorithms and provide a baseline for understanding the molecule's behavior.

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₃H₁₆O₃ PubChem nih.gov
Molecular Weight 220.26 g/mol PubChem nih.gov
XLogP3 1.7 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 6 PubChem nih.gov
Exact Mass 220.109944368 Da PubChem nih.gov
Polar Surface Area 43.4 Ų PubChem nih.gov
Heavy Atom Count 16 PubChem nih.gov

Deeper understanding of the reactivity of this compound can be achieved by analyzing its electronic structure using methods like Density Functional Theory (DFT). asrjetsjournal.org Such studies focus on calculating reactivity descriptors that predict the most likely sites for nucleophilic and electrophilic attack. researchgate.netasrjetsjournal.org

The electronic landscape of the molecule is characterized by the distribution of electron density. Mapping the molecular electrostatic potential (MESP) would reveal electron-rich regions (negative potential), such as the oxygen atoms of the carbonyl and ester groups, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), like the carbonyl carbons, are identified as primary sites for nucleophilic attack. asrjetsjournal.org

Computational analysis would precisely quantify these descriptors, allowing for a comparison of the reactivity at different sites. For example, it could determine whether the ketone or the ester carbonyl is more electrophilic, and which of the α-protons is more acidic and thus more likely to be removed to form an enolate.

Stereochemical Control and Selectivity in Catalytic Processes

While this compound itself is an achiral molecule, its derivatives, formed through reactions such as the reduction of the C4 ketone, possess a chiral center. The control of stereochemistry during the synthesis of such chiral molecules is a critical aspect of modern organic chemistry, particularly when the products have biological applications where stereoisomers can exhibit vastly different activities. researchgate.net

Catalytic processes are the cornerstone of stereochemical control. The introduction of a chiral center at the C4 position via reduction of the ketone can be achieved with high selectivity using asymmetric catalysts. For instance, catalytic hydrogenation using a chiral transition metal complex (e.g., Ruthenium or Rhodium with chiral phosphine (B1218219) ligands like BINAP) can deliver hydrogen to one face of the carbonyl group preferentially, leading to a high enantiomeric excess of one alcohol enantiomer.

Similarly, if the carbon skeleton were to be constructed via a catalytic asymmetric reaction, such as a Michael addition or an aldol (B89426) reaction, the stereochemistry could be precisely controlled. In a hypothetical asymmetric synthesis:

Organocatalysis: A chiral amine catalyst (e.g., a proline derivative) could be used to facilitate the conjugate addition of a nucleophile to an α,β-unsaturated precursor, creating a chiral center with high enantioselectivity.

Transition Metal Catalysis: A chiral Lewis acid, composed of a metal center and a chiral ligand, could coordinate to the carbonyl group of an electrophile, shielding one face and directing the incoming nucleophile to the other, thereby controlling the stereochemical outcome.

The development of such selective processes is informed by mechanistic studies and computational modeling, which can help rationalize the origins of stereoselectivity by modeling the transition states of the competing diastereomeric pathways. compchem.nl The ability to form specific stereoisomers is crucial, as demonstrated in the synthesis of complex molecules where multiple chiral centers are present, such as in certain thiazolo[3,2-a]pyrimidine and diphenylcyclopentane derivatives. researchgate.netmdpi.com In these cases, controlling the relative and absolute configuration of each stereocenter is paramount to achieving the desired final product. researchgate.net

Table of Mentioned Chemical Compounds

Compound Name
This compound
Ethyl 4-acetyl-5-oxo-3-phenylhexanoate
Ethyl 3-bromo-3-phenylpropanoate
Pentane-2,4-dione
Palladium(II) acetate
Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate
Ethyl cinnamate
Benzylideneacetone
Ethyl acetate
Ethyl acrylate
Ruthenium
Rhodium

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Spectroscopic Techniques for Structural Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the molecular structure of Ethyl 4-oxo-5-phenylpentanoate by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR: The ¹³C NMR spectrum provides information on the different types of carbon atoms present in the molecule. For this compound, distinct signals would be expected for the carbonyl carbons of the ketone and ester, the carbons of the phenyl group, the ethyl group carbons, and the methylene (B1212753) carbons of the pentanoate chain. nih.gov

¹H NMR: A proton NMR spectrum would reveal the connectivity of hydrogen atoms. Key signals would include a triplet and a quartet for the ethyl ester group (CH₃CH₂-O-), multiplets for the aromatic protons of the phenyl ring, and distinct signals for the methylene protons (-CH₂-) at positions 2, 3, and 5 of the pentanoate backbone. The specific chemical shifts and coupling patterns of these protons are essential for confirming the precise isomeric structure.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that signify its key structural features. A vapor phase IR spectrum is available for this compound. nih.gov

Functional Group **Characteristic Absorption (cm⁻¹) **Inference
C=O (Ester)~1735Indicates the presence of the ethyl ester carbonyl group.
C=O (Ketone)~1715Indicates the presence of the ketone carbonyl group.
C-O (Ester)~1200-1100Corresponds to the stretching vibration of the ester C-O bond.
Aromatic C-H~3100-3000Signifies the C-H bonds of the phenyl ring.
Aromatic C=C~1600, ~1450Represents the carbon-carbon double bonds within the phenyl ring.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and confirming the structure. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first separated by GC and then analyzed by MS. nih.gov

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (220.26 g/mol ). nih.gov Key fragmentation patterns help to confirm the structure.

m/z Value Possible Fragment Ion
101[CCOC(=O)CH₂CH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
129[M - C₆H₅CH₂]⁺

Chromatographic Separation and Analytical Techniques

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) Gas chromatography is a highly effective technique for separating and analyzing volatile compounds like ethyl esters. nih.govacs.orgoup.comresearchgate.net When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for both quantitative analysis and qualitative identification. The compound is vaporized and passed through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase. The retention time is a characteristic property used for identification, while the peak area allows for quantification and purity assessment. GC-MS provides definitive identification by matching the mass spectrum of the eluting peak with a known standard. nih.gov

High-Performance Liquid Chromatography (HPLC) High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis and purification of keto esters. For compounds like this compound, a reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. researchgate.netauroraprosci.com

A challenge in the HPLC analysis of β-keto esters is the potential for peak broadening or splitting due to keto-enol tautomerism. chromforum.org This can often be managed by adjusting the mobile phase pH (e.g., acidification) or the column temperature to speed up the interconversion between tautomers, resulting in a single, sharp peak. chromforum.org HPLC with UV detection is suitable for this compound due to the presence of the phenyl group, which is a strong chromophore. This method is highly sensitive and is widely used for determining the purity of reaction products and for quality control. nih.gov

X-ray Crystallography of Derived Compounds

While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography is an indispensable tool for the unambiguous structural determination of solid derivatives prepared from it. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice.

For instance, β-keto esters like this compound are common precursors in the synthesis of more complex heterocyclic molecules, such as pyrimidines and thiazolopyrimidines. When these derivatives are crystalline, single-crystal X-ray diffraction analysis can be performed to confirm their molecular structure definitively. This analysis is crucial for verifying the outcome of a synthetic transformation, establishing stereochemistry, and understanding intermolecular interactions like hydrogen bonding in the solid state. Studies on various thiazolopyrimidine derivatives synthesized from keto esters have successfully used X-ray crystallography to elucidate their exact spatial conformation and crystal packing.

Future Research Directions and Unexplored Avenues for Ethyl 4 Oxo 5 Phenylpentanoate

Development of Novel Catalytic Systems for Enantioselective Synthesis

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. For Ethyl 4-oxo-5-phenylpentanoate, the development of novel catalytic systems for its enantioselective synthesis is a critical frontier. The primary focus of this research will be on asymmetric transformations that can introduce chirality at the C4 position, leading to optically active β-hydroxy or other chiral derivatives.

Future investigations are expected to concentrate on several promising catalytic approaches:

Asymmetric Hydrogenation: The development of chiral transition metal catalysts (e.g., based on ruthenium, rhodium, or iridium) with novel phosphine (B1218219) or diamine ligands could enable the highly enantioselective reduction of the ketone functionality. Research will likely focus on designing ligands that create a specific chiral environment around the metal center, thereby directing the hydrogenation to one enantiotopic face of the carbonyl group.

Enantioselective Aldol (B89426) and Michael Reactions: Organocatalysis presents a powerful, metal-free alternative for asymmetric synthesis. Chiral amines, prolinamides, or phosphoric acids could be employed to catalyze the enantioselective addition of various nucleophiles to the carbonyl group or to an activated double bond precursor of this compound. The development of new, more efficient organocatalysts will be a key area of exploration.

Biocatalysis: The use of enzymes, either as isolated proteins or in whole-cell systems, offers a green and highly selective method for asymmetric synthesis. Future research could involve screening for novel ketoreductases or other enzymes capable of the enantioselective reduction of the ketone in this compound. Protein engineering could be used to enhance the activity, stability, and stereoselectivity of these biocatalysts.

A comparative overview of potential catalytic systems is presented in the table below:

Catalytic SystemPotential AdvantagesResearch Focus
Asymmetric Hydrogenation High turnover numbers, broad substrate scopeDesign of novel chiral ligands, optimization of reaction conditions
Organocatalysis Metal-free, environmentally benign, mild reaction conditionsDevelopment of new catalyst scaffolds, exploration of cascade reactions
Biocatalysis High enantioselectivity, mild and sustainable conditionsEnzyme screening and evolution, process optimization

Exploration of New Synthetic Transformations and Reactivities

Beyond its role as a synthetic intermediate, the inherent reactivity of this compound can be harnessed to explore novel synthetic transformations. The presence of both a ketone and an ester functional group provides multiple reaction sites for chemical modification.

Future research in this area will likely pursue the following avenues:

Synthesis of Novel Heterocyclic Scaffolds: The dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. Reactions with binucleophiles such as hydrazines, hydroxylamine, and ureas could lead to the formation of novel pyridazinones, isoxazoles, and pyrimidinones, respectively. The exploration of new reaction conditions and catalysts to control the regioselectivity of these cyclizations will be a key objective.

Multicomponent Reactions (MCRs): MCRs offer a highly efficient way to build molecular complexity in a single step. This compound could be a valuable component in known MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, or in the development of entirely new multicomponent strategies. This would allow for the rapid generation of diverse libraries of complex molecules for biological screening.

Domino and Cascade Reactions: The functional groups in this compound can be strategically employed to trigger domino or cascade reaction sequences. For instance, an initial reaction at the ketone could be followed by an intramolecular cyclization involving the ester group, leading to the formation of complex polycyclic structures. Designing substrates and reaction conditions that enable these elegant and atom-economical transformations will be a significant area of future research.

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding synthetic route design. The integration of the synthesis and transformations of this compound into flow chemistry and other sustainable methodologies is a promising area for future development.

Key research directions in this domain include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would offer significant advantages over traditional batch production, including improved safety, better heat and mass transfer, and the potential for in-line purification and analysis. Research will focus on the development of robust and scalable flow reactor setups, potentially utilizing immobilized catalysts or reagents.

Use of Greener Solvents and Catalysts: Future synthetic routes will aim to replace hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. Similarly, the development of recyclable heterogeneous catalysts or metal-free catalytic systems will be a priority to minimize waste and environmental impact.

Atom Economy and Energy Efficiency: Research will be directed towards developing synthetic strategies that maximize atom economy, meaning that a greater proportion of the atoms from the starting materials are incorporated into the final product. Additionally, the use of energy-efficient activation methods, such as microwave or ultrasonic irradiation, could be explored to reduce the energy consumption of synthetic processes.

The following table summarizes the potential benefits of integrating sustainable methodologies:

Sustainable MethodologyKey AdvantagesResearch Focus
Flow Chemistry Enhanced safety, improved process control, scalabilityReactor design, catalyst immobilization, in-line analysis
Green Solvents Reduced environmental impact, improved safetyUse of water, supercritical CO2, bio-solvents
Alternative Energy Sources Faster reaction times, reduced energy consumptionMicrowave-assisted synthesis, sonochemistry

Advanced Mechanistic Studies on Reactivity and Selectivity in Complex Reaction Systems

A fundamental understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for the rational design of more efficient and selective synthetic methods. Advanced mechanistic studies will provide valuable insights into the factors that control reactivity and stereoselectivity.

Future research in this area will likely involve a combination of experimental and computational techniques:

In-situ Spectroscopic Analysis: The use of in-situ spectroscopic techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance), will allow for the real-time monitoring of reaction progress and the identification of transient intermediates. This information is invaluable for elucidating reaction pathways and optimizing reaction conditions.

Kinetic Studies: Detailed kinetic studies will be performed to determine the rate laws and activation parameters for key synthetic transformations. This will provide quantitative information about the influence of various reaction parameters, such as catalyst loading, temperature, and substrate concentration, on the reaction rate and selectivity.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be employed to model reaction pathways, calculate the energies of transition states and intermediates, and predict the stereochemical outcomes of asymmetric reactions. These theoretical studies will complement experimental findings and provide a deeper understanding of the underlying principles of reactivity and selectivity.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile and valuable tool in organic synthesis, leading to the development of new molecules with important applications in medicine, materials science, and beyond.

Q & A

Q. What are the common synthetic routes for Ethyl 4-oxo-5-phenylpentanoate, and how can reaction conditions be optimized?

this compound is synthesized via base-mediated cyclization or condensation reactions. A documented method involves refluxing the precursor with sodium ethoxide (EtONa) in diethyl ether under inert conditions, yielding the compound in 56% after purification by flash column chromatography (gradient elution: hexane/EtOAc) . Optimization can employ Design of Experiments (DOE) frameworks, such as full factorial designs, to evaluate variables like temperature, catalyst loading, and solvent ratios. Real-time monitoring via TLC or GC-MS ensures reproducibility .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR confirm the ester carbonyl (δ ~170-175 ppm), ketone (δ ~200-210 ppm), and aromatic protons (δ ~7.2-7.5 ppm).
  • IR : Stretching vibrations for C=O (ester: ~1740 cm1^{-1}, ketone: ~1710 cm1^{-1}) and C-O (ester: ~1250 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/z 192.21) and fragmentation patterns validate the structure . Discrepancies between calculated and observed masses require recalibration or alternative ionization methods (e.g., ESI vs. EI) .

Q. How should researchers handle and store this compound to ensure stability?

The compound is sensitive to moisture and heat. Store under nitrogen at 2–8°C in amber glass vials. Degradation under acidic/basic conditions can be monitored via HPLC-UV (C18 column, acetonitrile/water mobile phase). Thermal stability tests (TGA/DSC) reveal decomposition thresholds, guiding safe handling during reflux or high-temperature reactions .

Advanced Research Questions

Q. What reaction mechanisms underlie the formation of this compound in base-mediated syntheses?

The synthesis likely proceeds via enolate formation at the ketone position, followed by nucleophilic attack on an electrophilic carbonyl (e.g., ester or acyl chloride). Computational studies (DFT/B3LYP/6-31G*) can model transition states and activation energies. Isotopic labeling (e.g., 18^{18}O in EtONa) may track oxygen incorporation into the ketone moiety .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations predict electrophilic/nucleophilic sites via Fukui indices. Molecular docking studies assess interactions with biological targets (e.g., enzyme active sites). Solvent effects are modeled using COSMO-RS, while TD-DFT predicts UV-Vis spectra for comparison with experimental data .

Q. How can conflicting structural data (e.g., NMR vs. X-ray crystallography) be resolved?

Discrepancies may arise from dynamic effects (e.g., rotamers in solution) or crystal packing. Use variable-temperature NMR to probe conformational exchange. Single-crystal X-ray diffraction (SHELXL refinement) provides definitive bond lengths/angles. Cross-validate with IR and Raman spectra for functional groups .

Q. What crystallographic strategies are recommended for analyzing this compound derivatives?

SHELX programs (e.g., SHELXL for refinement) are robust for small-molecule crystallography. Key steps:

  • Collect high-resolution data (Mo-Kα radiation, CCD detector).
  • Resolve twinning or disorder using PLATON/ADDSYM.
  • Validate H-atom positions via Hirshfeld surface analysis.
  • Deposit CIF files in repositories (e.g., CCDC) for reproducibility .

Q. What chromatographic methods ensure high-purity batches of this compound?

  • HPLC : Reverse-phase C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate.
  • GC-MS : DB-5MS column, splitless injection (250°C), He carrier gas. Quantify impurities (<0.5%) via external calibration curves. For polar byproducts, HILIC or ion-pair chromatography may be required .

Q. Can this compound act as a precursor for catalytic applications?

The ketone and ester groups enable use in asymmetric catalysis (e.g., organocatalytic aldol reactions). Immobilize on silica-supported ligands or metal-organic frameworks (MOFs) to enhance recyclability. Kinetic studies (e.g., Eyring plots) assess turnover frequencies .

Q. How are degradation products of this compound identified under oxidative conditions?

Q. Methodological Notes

  • Ethical Compliance : Adhere to institutional safety protocols for waste disposal (e.g., neutralize acidic/byproduct streams) .
  • Data Reproducibility : Archive raw spectral data (e.g., JCAMP-DX for NMR) and crystallographic CIFs in public databases .

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Ethyl 4-oxo-5-phenylpentanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.